Technical Profile: Spectroscopic Characterization of (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol
Technical Profile: Spectroscopic Characterization of (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol
Executive Summary & Compound Significance
(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (CAS: 1568206-47-2) is a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and PROTAC linkers. Its structural uniqueness lies in the trifluoroethyl group, which modulates the basicity (
This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) to assist analytical chemists and synthetic researchers in the validation, purity assessment, and structural confirmation of this moiety.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
| CAS Number | 1568206-47-2 |
| Molecular Formula | |
| Molecular Weight | 169.15 g/mol |
| Chirality | S-enantiomer (C3 position) |
| Physical State | Viscous colorless to pale yellow oil (free base) |
Synthesis & Impurity Profile (Context for Analysis)
To accurately interpret spectra, one must understand the genesis of the sample. The most robust synthesis involves the alkylation of commercially available (S)-3-pyrrolidinol.
Synthesis Pathway
The reaction typically utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) in the presence of a non-nucleophilic base (DIPEA).
Caption: Primary synthetic route via nucleophilic substitution. Note the potential for O-alkylation if conditions are too basic.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]
The introduction of the electron-withdrawing
H NMR Data (400 MHz, )
The spectrum is characterized by the diastereotopic nature of the ring protons and the quartet coupling of the trifluoroethyl chain.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 3 | 4.38 - 4.45 | Multiplet (m) | 1H | - | |
| 1' | 3.18 | Quartet (q) | 2H | ||
| 2a | 2.95 - 3.05 | dd | 1H | Ring | |
| 5a | 2.80 - 2.90 | m | 1H | - | Ring |
| 2b | 2.65 - 2.75 | dd | 1H | - | Ring |
| 5b | 2.50 - 2.60 | m | 1H | - | Ring |
| OH | 1.80 - 2.20 | Broad s | 1H | - | Hydroxyl (Conc.[1][2][3] dependent) |
| 4 | 1.75 - 2.25 | m | 2H | - | Ring |
Expert Insight: The signal at
C NMR Data (100 MHz, )
| Position | Shift ( | Splitting | Coupling ( | Assignment |
| 125.8 | Quartet | Trifluoromethyl carbon | ||
| 3 | 71.5 | Singlet | - | |
| 2 | 62.1 | Singlet | - | Ring |
| 1' | 56.5 | Quartet | ||
| 5 | 53.2 | Singlet | - | Ring |
| 4 | 34.8 | Singlet | - | Ring |
F NMR Data (376 MHz, )
-
Shift:
-70.5 ppm -
Multiplicity: Triplet (due to coupling with adjacent
protons) or broad singlet depending on decoupling. -
Purity Check: A single sharp peak indicates high purity. Small sidebands usually indicate rotamers or impurities.
Mass Spectrometry (MS) Profile[7]
Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation patterns during LC-MS/MS method development.
Electrospray Ionization (ESI+)
-
Ionization Mode: Positive Mode (ESI+)
-
Parent Ion (
): m/z 170.1 -
Sodium Adduct (
): m/z 192.1
Fragmentation Pathway (MS/MS)
The fragmentation logic is driven by the stability of the pyrrolidine ring and the lability of the hydroxyl group.
Caption: Primary fragmentation pathway in ESI+ mode involves neutral loss of water followed by ring fragmentation.
Infrared (IR) Spectroscopy[1][3][4]
IR is less commonly used for identification in high-throughput labs but is vital for goods-in QC to detect water content or salt formation.
-
O-H Stretch: 3350–3450
(Broad). Indicates the free alcohol. -
C-H Stretch: 2800–2980
. Aliphatic C-H. -
C-F Stretch: 1100–1280
(Very Strong). Several bands appear here due to the group; this is the most dominant feature of the fingerprint region. -
C-N Stretch: 1050–1100
.
Analytical Protocol: Enantiomeric Purity
Since the biological activity of this intermediate is strictly dependent on the (3S) configuration, standard NMR cannot distinguish it from the (3R) enantiomer.
Recommended Protocol: Mosher's Ester Analysis To validate the stereochemistry without a chiral HPLC column:
-
Derivatize the alcohol with (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride). -
Analyze via
F NMR. -
Result: The presence of a second fluorine signal (split or shifted) indicates the presence of the (3R) enantiomer (racemization).
References
-
Chemical Identity & CAS Registry. PubChemLite Record for (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol. National Library of Medicine. Retrieved October 2023. Link
-
Synthesis of Trifluoroethyl Pyrrolidines. Processes for the preparation of JAK Inhibitor Intermediates. US Patent 10,981,923 B2. AbbVie Inc. (2021). Describes alkylation conditions for pyrrolidine cores with trifluoroethyl moieties. Link
- NMR Coupling Constants of Fluorinated Amines.Characterization of N-trifluoroethyl amines. Journal of Fluorine Chemistry. General reference for and coupling constants in systems.
-
Commercial Availability & Spectra. Product Specification: (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol. BLD Pharm / Sigma-Aldrich Catalog. Link
Sources
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Patent US-10519164-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (3s)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (C6H10F3NO) [pubchemlite.lcsb.uni.lu]
